
3-(2-hydroxybenzoyl)-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxybenzoyl)-1H-pyridin-2-one is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridinone ring substituted with a hydroxybenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxybenzoyl)-1H-pyridin-2-one typically involves the reaction of 2-hydroxybenzoyl chloride with 2-pyridone in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
化学反应分析
Types of Reactions
3-(2-Hydroxybenzoyl)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyridinone ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-oxobenzoyl)-1H-pyridin-2-one.
Reduction: Formation of 3-(2-hydroxybenzyl)-1H-pyridin-2-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
作用机制
The mechanism of action of 3-(2-hydroxybenzoyl)-1H-pyridin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydroxybenzoyl group can form hydrogen bonds with active sites, while the pyridinone ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins and pathways involved .
相似化合物的比较
Similar Compounds
3-(2-Hydroxybenzoyl)-2H-chromen-2-one: Similar structure but with a chromenone ring instead of a pyridinone ring.
3-Aryl-5-(2-hydroxybenzoyl)pyridin-2-ones: Compounds with an additional aryl group on the pyridinone ring.
Uniqueness
3-(2-Hydroxybenzoyl)-1H-pyridin-2-one is unique due to its specific combination of a hydroxybenzoyl group and a pyridinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
54999-75-6 |
|---|---|
分子式 |
C12H9NO3 |
分子量 |
215.20 g/mol |
IUPAC 名称 |
3-(2-hydroxybenzoyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H9NO3/c14-10-6-2-1-4-8(10)11(15)9-5-3-7-13-12(9)16/h1-7,14H,(H,13,16) |
InChI 键 |
VELKJIOBKHJMFF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CNC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


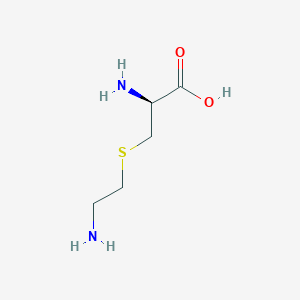
![Trimethyl[(4-methylphenyl)selanyl]silane](/img/structure/B14636761.png)
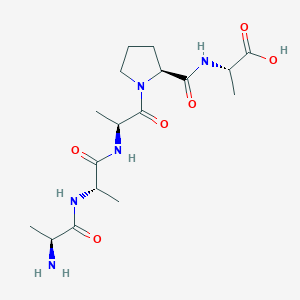
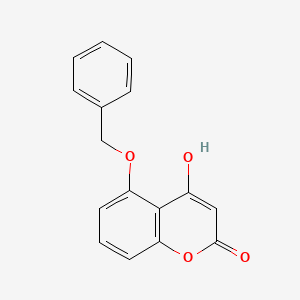
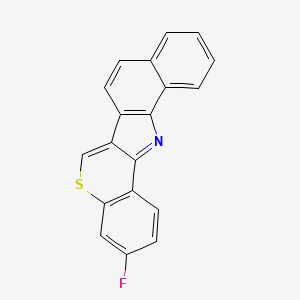
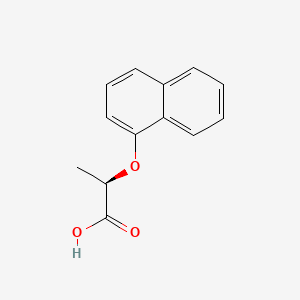
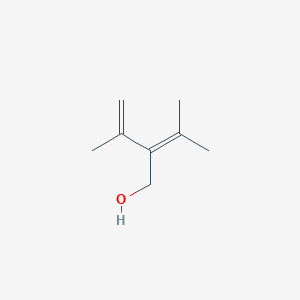
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
![(1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14636809.png)
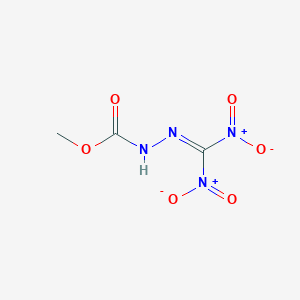


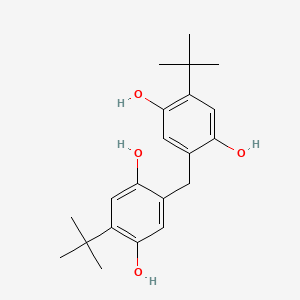
![2-[(3-Methoxyphenyl)sulfanyl]aniline](/img/structure/B14636838.png)
